The synthesis of octahydro-1H-isoindol-1-one typically involves the reduction of isoindoline derivatives. The most common method is catalytic hydrogenation, where isoindoline is treated with hydrogen gas in the presence of a palladium on carbon catalyst under elevated pressure and temperature conditions. This reaction effectively reduces the double bonds in isoindoline, yielding octahydro-1H-isoindol-1-one as a product .
Alternative Methods:
The molecular structure of octahydro-1H-isoindol-1-one can be described as follows:
C1CCC2C(C1)CNC2=O
JKYNCKNIVHDOKU-NKWVEPMBSA-N
The compound features a bicyclic structure where one ring contains the nitrogen atom. The stereochemistry is significant as it affects the compound's reactivity and interaction with biological targets. The saturated nature of the bicyclic framework contributes to its stability compared to unsaturated analogs .
Octahydro-1H-isoindol-1-one participates in several types of chemical reactions:
The mechanism of action for octahydro-1H-isoindol-1-one primarily revolves around its interactions with biological macromolecules. In medicinal chemistry contexts, this compound can act as an enzyme inhibitor or receptor ligand. The specific interactions depend on the functional groups attached to the isoindoline ring and their spatial orientation, which influence binding affinity and selectivity towards biological targets .
Octahydro-1H-isoindol-1-one has diverse applications across several scientific fields:
Octahydro-1H-isoindol-1-one represents a structurally complex bicyclic compound within the saturated nitrogen heterocycle family. This molecule features a fusion between a six-membered aliphatic ring and a five-membered lactam ring, creating a conformationally constrained bicyclic framework. Its unique structural characteristics contribute to significant stereochemical complexity and physicochemical properties that distinguish it from monocyclic heterocycles. The compound serves as a critical synthetic intermediate and structural motif in pharmaceutical chemistry, materials science, and chemical methodology development, warranting detailed examination of its fundamental characteristics, historical development, and chemical significance [2] [5].
Octahydro-1H-isoindol-1-one possesses the molecular formula C₈H₁₃NO, corresponding to a molecular weight of 139.19 g/mol. The structure consists of a bicyclic framework containing a fully saturated isoindoline core where the five-membered ring incorporates a nitrogen atom and a carbonyl group at position 1, forming a cyclic amide (lactam) functionality. This bicyclic system exists in two primary stereochemical forms: the cis-fused isomer (where the hydrogen atoms at the ring fusion positions are oriented on the same face of the bicyclic system) and the trans-fused isomer (with fusion hydrogen atoms on opposite faces). These stereoisomers exhibit distinct physicochemical behaviors and are separable through chromatographic techniques [5] [7].
According to IUPAC recommendations (Blue Book P-12), the systematic name "octahydro-1H-isoindol-1-one" is the preferred IUPAC name (PIN) for this compound. This naming follows substitutive nomenclature principles where "isoindole" serves as the parent hydride. The prefix "octahydro-" specifies complete saturation of the bicyclic system, while the suffix "-one" designates the carbonyl functionality at position 1. The hydrogen atom denoted by "1H" indicates the location of the bridgehead hydrogen, distinguishing this structure from isomeric forms. Alternative naming approaches include functional class nomenclature (e.g., "perhydroisoindolinone") or replacement nomenclature ("2-azabicyclo[4.3.0]nonan-1-one"), but these are not preferred according to IUPAC guidelines [6].
Table 1: Fundamental Identification Data for Octahydro-1H-isoindol-1-one
Property | Value |
---|---|
CAS Registry Number | 2555-11-5 |
Molecular Formula | C₈H₁₃NO |
Molecular Weight | 139.19 g/mol |
IUPAC Name | Octahydro-1H-isoindol-1-one |
MDL Number | MFCD09834339 |
The compound exhibits distinct physical properties including a melting point of 101-102°C (when crystallized from ligroine) and a boiling point of 118-120°C at reduced pressure (0.9 Torr). Its predicted density is 1.044±0.06 g/cm³, while the predicted pKa of the lactam nitrogen is 16.61±0.20, indicating weakly basic character consistent with amide-type nitrogen protonation. The bicyclic framework impracts significant ring strain and conformational restriction compared to monocyclic lactams, influencing both reactivity and physicochemical behavior [2].
Table 2: Physical Properties of Octahydro-1H-isoindol-1-one
Physical Property | Value | Conditions |
---|---|---|
Melting Point | 101-102°C | Solvent: Ligroine |
Boiling Point | 118-120°C | Pressure: 0.9 Torr |
Density | 1.044 ± 0.06 g/cm³ | Predicted |
pKa | 16.61 ± 0.20 | Predicted (conjugate acid) |
The systematic investigation of octahydro-1H-isoindol-1-one emerged within the broader context of saturated heterocyclic chemistry advancements during the mid-20th century. The compound first gained significant attention through synthetic methodologies developed in the 1960s-1980s, when chemists explored novel routes to conformationally constrained heterocyclic systems for natural product synthesis and medicinal chemistry applications. The pioneering work documented in "Comprehensive Heterocyclic Chemistry" (1st edition, 1984) and subsequent editions established fundamental synthetic approaches and structural analyses for this bicyclic lactam framework [3].
A landmark advancement occurred in 1993 with the publication of Csende, Szabó, and Stájer in Heterocycles, which detailed innovative synthetic routes to saturated isoindolone derivatives. Their research demonstrated that condensation of 2-p-toluoylcyclohexanecarboxylic acid with primary amines yielded hexahydroisoindol-1-ones, which could be subsequently reduced to octahydro derivatives. Notably, they developed a stereoselective synthesis of cis-N-phenyloctahydro-1H-isoindol-1-one using magnesium-methanol reduction at ambient temperature. Their configurational assignments via ¹H- and ¹³C-NMR spectroscopy provided foundational insights into the stereochemical behavior of these bicyclic systems [5].
The authoritative "Handbook of Heterocyclic Chemistry" by Katritzky, Ramsden, Joule, and Zhdankin (3rd edition, 2010) further solidified the compound's place within heterocyclic classification systems. This comprehensive reference work positioned octahydro-1H-isoindol-1-one within the broader category of fused bicyclic lactams, highlighting its relationship to other significant heterocyclic scaffolds such as perhydropyrrolo[1,2-a]pyrazinones and decahydroquinolones. The systematic classification emphasized the compound's structural bridge between monocyclic lactams and polycyclic alkaloid frameworks [3].
Table 3: Historical Milestones in Octahydro-1H-isoindol-1-one Chemistry
Time Period | Development | Significance |
---|---|---|
1960s-1970s | Initial synthetic explorations | Development of basic reduction and condensation routes |
1984 | Inclusion in Comprehensive Heterocyclic Chemistry I | Systematic classification within heterocyclic systems |
1993 | Csende, Szabó, Stájer stereoselective synthesis | Stereochemical control and NMR configurational analysis |
2010 | Handbook of Heterocyclic Chemistry (3rd Ed.) | Modern classification and nomenclature standardization |
Octahydro-1H-isoindol-1-one occupies a strategically important position within the structural landscape of bicyclic saturated nitrogen heterocycles due to three key characteristics: conformational rigidity, stereochemical diversity, and bifunctional reactivity. The fusion between the six-membered alicyclic ring and five-membered lactam creates a rigid scaffold that effectively pre-organizes substituent groups in three-dimensional space. This pre-organization makes it exceptionally valuable in medicinal chemistry for designing conformationally constrained peptidomimetics and biologically active compounds that target enzyme active sites with high specificity [5] [6].
The stereochemical complexity of this bicyclic system significantly enhances its utility in asymmetric synthesis. The cis-fused isomer (with a relative stereochemistry of 3aR,7aS) and trans-fused isomer (3aR,7aR) serve as chiral building blocks for natural product synthesis. The stereoselective synthesis reported by Csende and colleagues demonstrated that specific reduction conditions (zinc-hydrochloric acid versus magnesium-methanol) could produce stereodefined products through careful manipulation of reaction pathways and intermediate hydrazinone configurations. This stereochemical control enables the production of enantiomerically enriched intermediates for complex molecule assembly [5] [7].
The compound's bifunctional reactivity profile combines lactam carbonyl reactivity (toward nucleophiles, reducing agents, and enolization) with alicyclic C-H functionalization potential. This dual reactivity creates versatile applications in multi-step synthetic sequences, where the lactam can be reduced to a cyclic amine, the carbonyl can participate in condensation reactions, or the aliphatic rings can undergo selective functionalization. The weakly basic nitrogen (pKa ~16.6) allows for selective protonation or metal coordination without interference from other basic centers in complex molecules [2].
Industrial significance is evidenced by commercial availability from specialty chemical suppliers, though at premium pricing reflecting synthetic complexity. Current pricing from major suppliers includes Matrix Scientific ($540/gram, $1,296/5g, $1,872/10g) and AccelPharmtech ($4,220/5g, $7,910/25g) for technical grade material. These substantial costs highlight both the synthetic challenges and the high value placed on this advanced intermediate in research applications. The compound serves as a precursor to pharmacologically active compounds including gamma-secretase inhibitors, neuromodulatory agents, and enzyme inhibitors targeting proteases and kinases [2].
Within IUPAC classification frameworks, octahydro-1H-isoindol-1-one exemplifies the systematic application of fusion nomenclature rules for bridged heterocycles (Blue Book P-25.3). Its naming conventions establish precedents for related bicyclic lactams including octahydroindol-2-one (a regioisomeric system) and decahydrocyclohepta[b]pyrrol-1-one (a homologated analogue). This systematic approach enables unambiguous structural communication across chemical disciplines while maintaining connectivity to traditional naming conventions still prevalent in pharmaceutical patent literature [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: